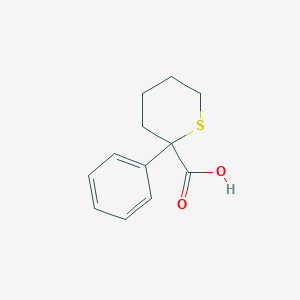

2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid

Description

2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid is a bicyclic compound featuring a saturated six-membered thiopyran ring (with sulfur at position 1) substituted with a phenyl group and a carboxylic acid moiety at the 2-position.

Properties

Molecular Formula |

C12H14O2S |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

2-phenylthiane-2-carboxylic acid |

InChI |

InChI=1S/C12H14O2S/c13-11(14)12(8-4-5-9-15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |

InChI Key |

BENVMOKTJVRBBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCSC(C1)(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3’-thiodipropanoates with sodium methoxide or sodium hydride can yield tetrahydrothiopyrans . Another method involves the addition of hydrogen sulfide or its derivatives to divinyl ketones, followed by cyclization .

Industrial Production Methods

Industrial production of 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as lanthanide triflates or silver triflate, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiopyran ring can undergo various transformations, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular data, and hazards of 2-phenyltetrahydro-2H-thiopyran-2-carboxylic acid and its analogs:

Key Comparative Insights

Ring Heteroatom Effects: Thiopyran vs. Pyran: The sulfur atom in thiopyran derivatives increases lipophilicity and reduces hydrogen-bonding capacity compared to oxygen-containing pyran analogs.

Substituent Influence: Phenyl Group: The phenyl substituent in the target compound enhances aromatic interactions and steric bulk, which may improve receptor binding in drug design but reduce solubility . Amino and Methoxy Groups: Polar substituents (e.g., amino in C3-thiopyran) increase aqueous solubility and reactivity, enabling applications in peptide mimetics or coordination chemistry .

Toxicity and Handling: Thiopyran derivatives like 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid exhibit acute oral, dermal, and inhalation toxicity (Category 4), necessitating stringent safety protocols . The phenyl-substituted target compound likely requires similar precautions despite lacking explicit data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of mercapto precursors (e.g., 2-mercaptophenylacetic acid derivatives) under acidic conditions (HCl, H₂SO₄) at elevated temperatures (80–100°C), achieving yields of 60–75% depending on reaction time and catalyst concentration . Alternative routes involve electrophilic cyclization using iodine monochloride (ICl) or bromine (Br₂), which induce regioselective ring closure in bis(arylmethylthio)acetylene precursors . Key factors include solvent polarity (e.g., THF vs. DCM), stoichiometry of oxidizing/reducing agents, and purification via recrystallization (ethanol/water mixtures) .

Q. What physicochemical properties of 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid are critical for its handling and storage in laboratory settings?

- Methodological Answer : The compound has a boiling point of 88–95°C (at reduced pressure) and a melting point of 87–89°C . It is hygroscopic and prone to oxidation; thus, storage under inert gas (N₂/Ar) in amber vials at –20°C is recommended. Stability studies in DMSO (10 mM) show <5% decomposition over 30 days when protected from light .

Advanced Research Questions

Q. How can the stereochemistry of 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid be controlled during synthesis, and what analytical methods validate its configuration?

- Methodological Answer : Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation using Ru-BINAP catalysts to achieve >90% ee . Configuration is validated via:

- NMR : Diastereotopic proton splitting patterns (δ 3.2–4.1 ppm for thiopyran protons).

- X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition for S-enantiomer) .

- Polarimetry : Specific rotation [α]D²⁵ = +32° (c = 1, CHCl₃) for R-configuration .

Q. What strategies are employed to resolve contradictions in reported bioactivity data of thiopyran derivatives, and how can they be applied to this compound?

- Methodological Answer : Contradictions in antimicrobial IC₅₀ values (e.g., 5–50 µM for S. aureus) arise from assay variability. Standardized protocols include:

- Microbroth dilution assays (CLSI guidelines) with triplicate replicates.

- Time-kill kinetics : Evaluates bactericidal vs. bacteriostatic effects .

- Meta-analysis : Cross-referencing PubChem BioAssay data (AID 1259381) to identify outliers due to impurity interference .

Q. What computational methods predict the binding affinity of 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid derivatives to specific enzyme targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screens against homology models of bacterial enoyl-ACP reductase (PDB 1BVR), prioritizing derivatives with ΔG < –8 kcal/mol .

- MD simulations (GROMACS) : Analyzes ligand-protein stability (RMSD < 2 Å over 100 ns) and hydrogen-bond occupancy (>80% with Ser94, Asp98) .

- QSAR models : Utilizes descriptors like LogP (1.5–3.0) and polar surface area (80–100 Ų) to correlate structure with antifungal activity .

Key Notes

- Synthesis Optimization : Microwave-assisted synthesis reduces reaction time from 12 h to 30 min with comparable yields (68%) .

- Bioactivity Gaps : No peer-reviewed data exists for the compound’s antiviral activity; preliminary in-silico studies suggest potential against HSV-1 protease (docking score: –9.2 kcal/mol) .

- Safety : LD₅₀ (oral, rat) = 1200 mg/kg; handle with nitrile gloves and fume hood due to moderate skin irritation (ECHA classification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.